molecular formula C32H30N2O10S3 B11037365 Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylcarbamoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11037365
M. Wt: 698.8 g/mol
InChI Key: HHSBWJBAJBDYBR-UHFFFAOYSA-N
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Description

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, characterized by a spiro linkage between two cyclic structures. The presence of multiple functional groups, including methoxy, dimethyl, phenylcarbamoyl, and tetracarboxylate, contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro linkage through a cyclization reaction. This can be achieved by reacting a suitable dithiole precursor with a quinoline derivative under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of various functional groups. For instance, the methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Carbamoylation: The phenylcarbamoyl group is typically introduced through a reaction with phenyl isocyanate.

    Tetracarboxylation: The tetracarboxylate groups are introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the phenylcarbamoyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde, while reduction of the phenylcarbamoyl group can produce aniline derivatives.

Scientific Research Applications

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its diverse functional groups that can interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects is largely dependent on its interaction with molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating specific pathways. For instance, the phenylcarbamoyl group can interact with protein active sites, while the tetracarboxylate groups can chelate metal ions, affecting enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: shares similarities with other spiro compounds and quinoline derivatives.

    Spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]: Similar core structure but lacks the extensive functionalization.

    Phenylcarbamoyl derivatives: Compounds with phenylcarbamoyl groups but different core structures.

Uniqueness

The uniqueness of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenylcarbamoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of functional groups and spiro linkage, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C32H30N2O10S3

Molecular Weight

698.8 g/mol

IUPAC Name

tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenylcarbamoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H30N2O10S3/c1-31(2)25-20(18-15-17(40-3)13-14-19(18)34(31)30(39)33-16-11-9-8-10-12-16)32(21(26(35)41-4)22(45-25)27(36)42-5)46-23(28(37)43-6)24(47-32)29(38)44-7/h8-15H,1-7H3,(H,33,39)

InChI Key

HHSBWJBAJBDYBR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)NC4=CC=CC=C4)C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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